Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Description
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate (CAS: 152034-52-1) is a β-diketo ester characterized by a methyl ester group and a 2,4-dimethylphenyl substituent at the 4-position of the dioxobutanoate backbone. This compound, with a molecular formula of C₁₃H₁₄O₄ and a purity of 95% , is widely used in organic synthesis, particularly as a precursor for heterocyclic compounds like pyrazoles and pharmaceuticals. Its structural features, including electron-donating methyl groups on the aromatic ring, influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-8-4-5-10(9(2)6-8)11(14)7-12(15)13(16)17-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVKWZVBCWVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,4-dimethylphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in reactions that yield pharmaceutical agents with therapeutic properties.
Case Study: Synthesis of Antimicrobial Agents
- A study demonstrated the compound's utility in synthesizing novel antimicrobial agents targeting bacterial infections. The synthesis involved a multi-step process where the compound was reacted with other reagents to form derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.75 µg/mL |
Agricultural Chemistry
In agricultural chemistry, this compound has been identified as an effective herbicide. It helps control unwanted plant growth, thereby improving crop yield and quality.
Case Study: Herbicidal Efficacy
- Research indicated that formulations containing this compound showed enhanced herbicidal activity against common weeds in cereal crops. Field trials demonstrated a significant reduction in weed biomass compared to untreated plots .
Table 2: Herbicidal Activity on Common Weeds
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Setaria viridis | 150 | 90 |
| Chenopodium album | 100 | 78 |
Material Science
The compound is also utilized in material science for the formulation of specialty polymers. Its unique chemical structure contributes to the durability and performance of materials used in coatings and adhesives.
Case Study: Polymer Formulation
- A study explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and resistance to environmental degradation .
Table 3: Mechanical Properties of Modified Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Unmodified Polymer | 25 | 5 |
| Modified Polymer | 35 | 10 |
Environmental Science
In environmental science, this compound aids in assessing the impact of chemical pollutants. It is used to study degradation pathways of similar compounds in ecosystems.
Case Study: Environmental Impact Assessment
- Research focusing on the degradation of this compound in aquatic environments highlighted its breakdown products and their ecological effects. The study provided insights into the persistence of such compounds and their potential toxicity to aquatic life .
Analytical Chemistry
This compound is employed as a standard in chromatographic techniques. This application ensures accurate identification and quantification of related substances in complex mixtures.
Case Study: Chromatographic Analysis
- In analytical studies, this compound was used as a reference standard for high-performance liquid chromatography (HPLC) methods aimed at quantifying pesticide residues in agricultural products .
Table 4: Chromatographic Performance Metrics
| Parameter | Value |
|---|---|
| Retention Time (min) | 5.5 |
| Peak Area (mAU) | 1500 |
| Detection Limit (µg/mL) | 0.01 |
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Methyl 4-(2-furyl)-2,4-dioxobutanoate
- Structure : Replaces the 2,4-dimethylphenyl group with a 2-furyl moiety.
- Molecular Formula : C₉H₈O₅ (MW: 196.16 g/mol) .
- This compound is less lipophilic than the dimethylphenyl analog, making it more soluble in polar solvents. Applications may diverge in catalysis or materials science due to furan’s π-conjugation.
(b) Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
- Structure : Ethyl ester with 2,4-dichlorophenyl substituents (CAS: 478868-68-7) .
- The ethyl ester group enhances lipophilicity compared to methyl, affecting bioavailability in biological systems.
(c) Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
- Structure : Methoxy group at the para position (CAS: 35322-20-4) .
- Key Differences : The methoxy group is electron-donating, stabilizing the aromatic ring and altering reaction kinetics in nucleophilic additions. Compared to the dimethylphenyl analog, this compound may exhibit improved stability under acidic conditions.
Halogenated Derivatives
(a) Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
- Structure : 2-chlorophenyl substituent (CAS: 451485-68-0) .
- Key Differences : Chlorine’s inductive effect increases electrophilicity, favoring reactions like cyclocondensation. This derivative is likely more reactive in forming fused heterocycles compared to the dimethylphenyl parent compound.
(b) Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Heterocyclic and Alkoxy Variants
(a) Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
- Structure : Thiophene replaces the phenyl group .
- Key Differences: Sulfur in the thiophene ring increases polarizability and may improve coordination with metal catalysts. Applications in conductive polymers or organometallic chemistry are plausible.
(b) Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Comparative Data Table
Biological Activity
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate, a compound with notable structural features, has drawn interest in various biological contexts. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 234.25 g/mol. The compound features a dioxobutanoate moiety linked to a dimethylphenyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits selective cytotoxicity against certain tumorigenic cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cell lines (e.g., MCF-7) with a reported GI50 value of approximately 3.18 µM . This suggests that the compound may effectively target cancer cells while sparing normal cells.
The proposed mechanism for the anticancer activity involves the modulation of specific signaling pathways associated with tumor proliferation and survival. In particular, studies have suggested that this compound may interact with proteins involved in cell cycle regulation and apoptosis . This interaction can lead to increased apoptosis in cancer cells, thus providing a rationale for its use as a potential therapeutic agent.
Case Study: Cytotoxicity Assay
A detailed cytotoxicity assay was conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results are summarized in Table 1:
| Cell Line | GI50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 3.18 ± 0.11 | Strong inhibitory potential |
| HeLa (Cervical) | 8.12 ± 0.43 | Moderate sensitivity |
| Vero (Normal) | >20 | Minimal toxicity observed |
This table illustrates the selective nature of the compound's cytotoxic effects, highlighting its potential for targeted cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl group or alterations in the dioxobutanoate structure may enhance its binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
